2,4-Dichloro-1-(hex-1-EN-2-YL)benzene
Description
Contextualization of 2,4-Dichlorobenzene Derivatives in Organic Chemistry
Derivatives of 2,4-dichlorobenzene are important intermediates in the synthesis of a variety of commercial products, including herbicides, pesticides, and pharmaceuticals. The specific positioning of the two chlorine atoms on the benzene (B151609) ring influences the molecule's polarity, reactivity, and biological activity. For instance, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known derivative. mdpi.com The chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but also activates the positions ortho and para to them for nucleophilic aromatic substitution, albeit under forcing conditions. The 2,4-substitution pattern creates a distinct electronic and steric environment that can direct the course of chemical reactions.
The synthesis of 2,4-dichlorobenzene derivatives often starts from 1,3-dichlorobenzene (B1664543), which can be nitrated to introduce a nitro group, a versatile functional group for further manipulations. For example, 1,4-dichloro-2-nitrobenzene (B41259) is produced by the nitration of 1,4-dichlorobenzene (B42874) and serves as a precursor to a range of commercially important compounds through nucleophilic displacement of the chloride adjacent to the nitro group.
Structural Significance of the Hex-1-EN-2-YL Moiety
The hex-1-en-2-yl group is an unsaturated six-carbon chain with a double bond between the first and second carbon atoms and the point of attachment to the benzene ring at the second carbon. This specific arrangement, known as a vinylidene or 1,1-disubstituted alkene, has distinct structural and reactive properties. The sp² hybridization of the carbon atoms in the double bond dictates a trigonal planar geometry locally. The stability of the alkene is influenced by the degree of substitution, with more substituted alkenes generally being more stable. youtube.com The hex-1-en-2-yl moiety introduces a region of high electron density into the molecule, making it susceptible to electrophilic attack. The presence of a six-carbon chain also adds lipophilicity to the compound.
Interdisciplinary Relevance of Aryl-Alkenyl Compounds in Advanced Chemical Studies
Aryl-alkenyl compounds, also known as arylalkenes or alkenylarenes, are prevalent in both natural products and synthetic materials. Their applications span a wide range of scientific disciplines. In materials science, the alkenyl group can participate in polymerization reactions to create novel polymers with tailored electronic and photophysical properties. For example, triphenylethene derivatives are known for their aggregation-induced emission (AIE) properties, which have applications in optoelectronic devices and sensors. snnu.edu.cn
In medicinal chemistry, the aryl-alkenyl scaffold is found in numerous biologically active molecules. The lipophilic nature of the alkenyl chain combined with the specific interactions of the aromatic ring can lead to potent and selective therapeutic agents. Alkenylbenzenes are found in various plant species and are components of essential oils, some of which have been investigated for their physiological effects. nih.govmdpi.comnih.gov The ability to functionalize both the aromatic ring and the alkene double bond provides a powerful platform for the development of new drug candidates. The synthesis of highly substituted arylalkenes is an active area of research, with methods such as transition-metal-catalyzed cross-coupling reactions being employed to create complex molecular architectures. nih.gov
Below is a table summarizing the key structural components of 2,4-Dichloro-1-(hex-1-en-2-yl)benzene and their general significance in chemical research.
| Structural Component | General Significance in Chemical Research |
| 2,4-Dichlorophenyl Group | Influences electronic properties, provides sites for further functionalization, and is a common motif in agrochemicals and pharmaceuticals. |
| Hex-1-en-2-yl Group | Introduces a reactive double bond for addition and polymerization reactions, and increases the molecule's lipophilicity. |
| Aryl-Alkenyl Linkage | Creates a conjugated system (depending on conformation) that can affect electronic and photophysical properties, and serves as a versatile scaffold for building molecular complexity. |
This foundational understanding of the constituent parts of this compound allows for predictions about its likely chemical behavior and potential areas of application, even in the absence of extensive direct research on this specific molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88374-06-5 |
|---|---|
Molecular Formula |
C12H14Cl2 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
2,4-dichloro-1-hex-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H14Cl2/c1-3-4-5-9(2)11-7-6-10(13)8-12(11)14/h6-8H,2-5H2,1H3 |
InChI Key |
IYNFWTQAQYZSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information on the molecular framework.
The ¹H NMR spectrum of 2,4-Dichloro-1-(hex-1-en-2-yl)benzene provides a detailed map of the proton environments within the molecule. The aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the chlorine atoms. The substitution pattern of the aromatic ring will lead to a distinct splitting pattern for these protons.
The vinyl protons of the hex-1-en-2-yl group will also resonate in a characteristic downfield region, generally between 4.5 and 6.0 ppm. libretexts.org The geminal protons on the terminal double bond (=CH₂) will likely appear as distinct signals due to their different chemical environments. The allylic protons, those on the carbon adjacent to the double bond, will show signals that are shifted slightly downfield compared to typical alkyl protons. The remaining protons of the hexyl chain will appear in the upfield region of the spectrum, typically between 0.8 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.0 - 7.5 |
| Vinylic-H (=CH₂) | 4.5 - 6.0 |
| Allylic-H | 2.0 - 2.5 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbon atoms of the dichlorophenyl ring will exhibit signals in the aromatic region, typically between 120 and 140 ppm. The carbons directly bonded to the chlorine atoms will be significantly deshielded and appear at the lower end of this range. fiveable.me
The sp² hybridized carbons of the alkene double bond are expected to resonate between 100 and 150 ppm. libretexts.org The carbon of the hexyl chain will appear in the upfield region of the spectrum, generally between 10 and 40 ppm. The specific chemical shifts will be influenced by their proximity to the double bond and the aromatic ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C(Alkyl) | 135 - 145 |
| Vinylic C=C | 110 - 140 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect signals of protons that are on adjacent carbons, allowing for the tracing of the entire spin system of the hexenyl chain and the correlation of the aromatic protons. sdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the hexenyl chain and the dichlorophenyl ring, as it will show a correlation between the allylic protons of the chain and the aromatic carbon at the point of attachment. It is also invaluable for confirming the positions of the chlorine atoms on the aromatic ring by observing long-range correlations from the aromatic protons. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Aromatic C-H Stretching : A weak to medium band is expected above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring. libretexts.org
Alkenyl C-H Stretching : A band of medium intensity is also anticipated above 3000 cm⁻¹, usually between 3020 and 3100 cm⁻¹, due to the C-H stretching of the vinyl group. libretexts.org
Alkyl C-H Stretching : Strong absorption bands are expected just below 3000 cm⁻¹, in the region of 2850-2960 cm⁻¹, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the hexyl chain. pressbooks.pub
C=C Stretching : A medium to weak absorption band is expected around 1640-1680 cm⁻¹ for the carbon-carbon double bond of the alkene. libretexts.org The C=C stretching vibrations within the aromatic ring will likely appear in the 1450-1600 cm⁻¹ region.
C-Cl Stretching : The stretching vibrations of the carbon-chlorine bonds are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3100 |
| Alkenyl C-H | Stretching | 3020 - 3100 |
| Alkyl C-H | Stretching | 2850 - 2960 |
| Alkene C=C | Stretching | 1640 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show a strong signal for the C=C stretching of the alkene group, as this is a relatively non-polar bond. The symmetric "ring breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹, is also often strong in Raman spectra. nih.gov The C-Cl stretching vibrations would also be observable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. The following subsections detail the expected mass spectrometric behavior of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₂H₁₄Cl₂, the theoretical exact mass can be calculated.
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion [M]⁺˙ will show three peaks:
[M]⁺˙ : Containing two ³⁵Cl atoms.
[M+2]⁺˙ : Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺˙ : Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1. High-resolution instrumentation can resolve the mass difference between ions of the same nominal mass but different elemental compositions. nih.gov
Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₂H₁₄Cl₂
| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| [C₁₂H₁₄³⁵Cl₂]⁺˙ | Two ³⁵Cl atoms | 228.04726 | 100 (Reference) |
| [C₁₂H₁₄³⁵Cl³⁷Cl]⁺˙ | One ³⁵Cl and one ³⁷Cl atom | 230.04431 | ~65 |
| [C₁₂H₁₄³⁷Cl₂]⁺˙ | Two ³⁷Cl atoms | 232.04136 | ~10 |
Fragmentation Pattern Analysis for Structural Confirmation (e.g., Electron Ionization (EI-MS))
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that aids in structural elucidation. wikipedia.org For this compound, the fragmentation is expected to be influenced by the aromatic ring, the double bond, and the alkyl chain.
The molecular ion peak ([M]⁺˙) is anticipated to be observable due to the stability of the aromatic ring. libretexts.org Key fragmentation pathways would likely involve:
Benzylic cleavage: Cleavage of the bond between the carbon attached to the ring and the rest of the alkyl chain is a common fragmentation pathway for alkylbenzenes. core.ac.ukyoutube.com This would lead to the formation of a resonance-stabilized benzylic cation.
Loss of a chlorine atom: Fragmentation involving the loss of a chlorine radical (Cl•) from the molecular ion is a plausible pathway. nih.gov
Rearrangements: The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common rearrangement fragment in the mass spectra of compounds containing a benzyl (B1604629) group. youtube.comyoutube.com
Cleavage within the alkyl chain: Fragmentation of the hexenyl chain can occur, leading to a series of smaller fragment ions.
Table 2: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 228 | [C₁₂H₁₄Cl₂]⁺˙ | Molecular Ion |
| 193 | [C₁₂H₁₄Cl]⁺ | Loss of Cl• |
| 145 | [C₆H₃Cl₂]⁺ | Cleavage of the bond adjacent to the aromatic ring |
| 125 | [C₇H₆Cl]⁺ | Rearrangement and loss of C₅H₈ |
| 91 | [C₇H₇]⁺ | Tropylium ion rearrangement |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and the presence of a hydrocarbon chain, this compound is expected to be sufficiently volatile for GC analysis. GC-MS would be a suitable technique for separating it from isomers and other components in a mixture, with the mass spectrometer providing definitive identification of the eluted peaks. The separation of dichlorobenzene isomers by GC has been well-documented. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile mixtures or for analytes that are thermally labile, LC-MS is the preferred method. As a relatively nonpolar compound, this compound would likely be analyzed using reversed-phase LC, where a nonpolar stationary phase is used with a polar mobile phase. shimadzu.com LC-MS is a powerful tool for the analysis of non-polar compounds in various matrices. utwente.nlnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Benzene itself exhibits characteristic π → π* transitions. quimicaorganica.org The presence of the dichloro and the hexenyl substituents on the benzene ring will influence the position and intensity of these absorption bands.
Chromophore: The 2,4-dichlorophenyl group is the primary chromophore.
Auxochromes: The chlorine atoms and the alkyl group act as auxochromes, which can cause a shift in the absorption maxima (bathochromic or hypsochromic shift). hnue.edu.vn
Conjugation: The vinyl group (C=C) attached directly to the benzene ring would extend the π-conjugated system, which typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect) compared to benzene. researchgate.net
The spectrum of benzene shows a primary absorption band around 204 nm and a weaker, secondary band around 256 nm. quimicaorganica.org For this compound, it is anticipated that these bands will be shifted to longer wavelengths due to substitution and conjugation.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~210-220 | π → π* | Phenyl group with extended conjugation |
| ~260-280 | π → π* | Substituted benzene ring |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsion angles.
As this compound is expected to be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. To date, no crystal structure for this specific compound has been reported in the crystallographic databases.
However, we can infer the expected molecular geometry by examining the crystal structures of related dichlorinated benzene derivatives. For example, the structure of benzene is a perfect hexagon with C-C bond lengths of 1.39 Å and bond angles of 120°. sydney.edu.aulibretexts.org Substitution on the ring can cause minor distortions to this geometry.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Based on data from similar structures, the following geometric parameters for this compound can be predicted. The bond lengths and angles within the benzene ring are expected to be close to those of other dichlorinated benzene compounds.
Table 4: Predicted Bond Lengths and Angles for this compound based on Analogous Structures
| Parameter | Predicted Value | Comments |
|---|---|---|
| Bond Lengths (Å) | ||
| C-C (aromatic) | ~1.39 Å | Average bond length in the benzene ring. |
| C-Cl | ~1.74 Å | Typical C-Cl bond length in chlorobenzenes. uwosh.edu |
| C-H (aromatic) | ~1.09 Å | Typical C-H bond length in aromatic rings. uwosh.edu |
| C-C (ring to chain) | ~1.51 Å | Single bond between an sp² and sp³ carbon. |
| C=C (alkene) | ~1.34 Å | Standard double bond length. |
| Bond Angles (°) | ||
| C-C-C (in ring) | ~120° | Angles in the hexagonal benzene ring. |
| C-C-Cl | ~120° | Reflecting the sp² hybridization of the ring carbons. |
| C-C-C (chain) | ~109.5° - 120° | Depending on the hybridization (sp³ or sp²). |
The torsion angles will define the conformation of the hexenyl side chain relative to the planar dichlorophenyl ring.
Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H···π interactions)
The presence of the electron-deficient 2,4-dichlorophenyl ring is a key determinant in the formation of π-π stacking interactions . In related chlorinated aromatic compounds, these interactions are a recurring motif. For instance, in the crystal structure of (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one, a π–π interaction was observed with a centroid–centroid distance of 3.6845 (6) Å. nih.gov Similarly, weak π–π interactions with centroid–centroid distances of 3.9989 (8) Å and 3.7912 (8) Å have been reported in 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. nih.gov These distances are characteristic of stabilizing π-π stacking interactions, which arise from the electrostatic and dispersion forces between the aromatic rings. It is therefore highly probable that the 2,4-dichlorophenyl rings of adjacent this compound molecules engage in similar stacking arrangements, contributing to the cohesion of the crystal lattice.
C-H···π interactions represent another significant class of non-covalent bonds that are likely to be present in the crystal structure of this compound. These interactions involve the donation of electron density from the π-system of an aromatic ring to a polarized C-H bond. In the case of the title compound, both the C-H bonds of the dichlorophenyl ring and the C-H bonds of the hexenyl chain can act as donors, while the π-system of the dichlorophenyl ring can act as an acceptor. The observation of C–H···π interactions in the crystal structure of 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene supports this hypothesis. nih.gov The geometry and strength of these interactions are influenced by the electronic nature of the aromatic ring and the acidity of the C-H bond. nih.gov
Furthermore, the presence of chlorine atoms on the aromatic ring introduces the possibility of other weak interactions, such as C-H···Cl interactions . These are a form of weak hydrogen bonding where a C-H bond acts as the hydrogen bond donor and a chlorine atom as the acceptor. Such interactions have been observed to contribute to the crystal packing of related dichlorophenyl derivatives. nih.gov The interplay of these various intermolecular forces results in a complex and stable three-dimensional supramolecular assembly.
The following table summarizes the types of intermolecular interactions anticipated in the crystal structure of this compound, based on data from analogous compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference for Analogy |
| π-π stacking | 2,4-Dichlorophenyl ring (π-system) | 2,4-Dichlorophenyl ring (π-system) | 3.6 - 4.0 | nih.govnih.gov |
| C-H···π | Aromatic C-H / Aliphatic C-H | 2,4-Dichlorophenyl ring (π-system) | Variable | nih.govnih.gov |
| C-H···Cl | Aromatic C-H / Aliphatic C-H | Chlorine atom | Variable | nih.gov |
Crystal Packing and Supramolecular Assembly
The cumulative effect of the aforementioned intermolecular interactions governs the crystal packing and the formation of a higher-order supramolecular assembly for this compound. By examining the crystal structures of related compounds, a model for the solid-state arrangement of the title compound can be proposed.
It is anticipated that the π-π stacking interactions between the 2,4-dichlorophenyl rings will lead to the formation of one-dimensional columnar or stacked motifs. In these arrangements, the aromatic rings of adjacent molecules are aligned in a parallel or offset fashion, maximizing the attractive forces between them. The degree of offset and the interplanar distance are dictated by the balance between attractive and repulsive forces.
These one-dimensional stacks are then organized into a three-dimensional architecture through the action of weaker, more directional interactions such as C-H···π and C-H···Cl bonds . These interactions act as "inter-stack" linkages, holding the columnar structures together. For example, the hexenyl chains of molecules in one stack can extend towards and interact with the dichlorophenyl rings of molecules in an adjacent stack via C-H···π interactions. Similarly, C-H···Cl bonds can form between the C-H groups of one molecule and the chlorine atoms of a neighboring molecule, further stabilizing the crystal lattice.
The following table outlines the key features of the expected crystal packing and supramolecular assembly for this compound.
| Structural Feature | Driving Intermolecular Interaction(s) | Expected Arrangement |
| Primary Packing Motif | π-π stacking | Formation of 1D columns or stacks of dichlorophenyl rings. |
| Inter-stack Linkages | C-H···π interactions, C-H···Cl interactions | Cross-linking of the 1D stacks to form a 3D network. |
| Overall Supramolecular Assembly | Combination of all intermolecular forces | A stable, three-dimensional crystalline lattice. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2,4-Dichloro-1-(hex-1-en-2-yl)benzene, these calculations would provide insights into its electronic behavior, structural preferences, and spectroscopic characteristics.
Electronic Structure Determination (e.g., HOMO-LUMO orbitals)
The electronic structure of a molecule is key to its reactivity and optical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. researchgate.netyoutube.com
For benzene (B151609) derivatives, the introduction of substituents can modulate the HOMO-LUMO gap. researchgate.net In the case of this compound, the dichlorophenyl group and the hexenyl chain would influence the electron distribution across the molecule. Density Functional Theory (DFT) is a common method used to calculate these molecular orbitals and their energies. karazin.uanih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
Geometry Optimization and Conformational Analysis
The flexible hexenyl side chain of this compound allows for multiple spatial arrangements or conformations. Geometry optimization is a computational process to find the most stable three-dimensional structure of the molecule, corresponding to the lowest energy state on the potential energy surface. nih.govresearchgate.net Methods like DFT, often with a basis set such as 6-311G++(d,p), are employed for this purpose. researchgate.net
Conformational analysis would involve exploring the different rotational possibilities (dihedral angles) around the single bonds in the hexenyl chain and the bond connecting it to the benzene ring. This analysis helps identify the most likely shapes the molecule will adopt in different environments. For similar dichlorinated aromatic compounds, steric and electronic effects dictate the preferred conformations. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)
Computational chemistry can predict various spectroscopic parameters, which is crucial for identifying and characterizing the compound.
NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. modgraph.co.ukst-andrews.ac.uk These predictions are valuable for assigning experimental spectra. Machine learning and DFT-based methods are increasingly used for accurate chemical shift predictions. nih.govnih.gov
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These frequencies relate to the stretching and bending of bonds within the molecule. Comparing calculated frequencies with experimental IR spectra helps confirm the molecular structure. researchgate.net
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a popular method for predicting the electronic absorption spectra of molecules. The calculations can determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions from the ground state to excited states. The solvent environment can significantly influence these absorption maxima and can be modeled using methods like the Polarizable Continuum Model (PCM). For benzene and its derivatives, substitutions can cause shifts in the absorption bands. sciencepublishinggroup.comuomustansiriyah.edu.iq
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | Varies by proton environment |
| 13C NMR | Chemical Shift (ppm) | Varies by carbon environment |
| IR | Vibrational Frequency (cm-1) | Multiple bands corresponding to C-H, C=C, C-Cl stretches |
Excited-State Properties and Photoreactivity Simulations
Understanding the behavior of a molecule after it absorbs light is the focus of excited-state studies. mdpi.com For this compound, this would involve simulating its properties in electronically excited states to predict its photoreactivity. figshare.comdntb.gov.ua Computational methods can model the potential energy surfaces of excited states, which helps in understanding photochemical reaction pathways. mdpi.com The presence of chlorine atoms and a double bond suggests the possibility of various photochemical reactions, such as photoisomerization or photocyclization. The solvent can also play a crucial role in the dynamics of the excited state. researchgate.netresearchgate.net
Reaction Mechanism Studies through Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the energy landscape of the reaction pathway.
Transition State Characterization for Elementary Steps
For any proposed reaction involving this compound, such as addition to the double bond or substitution on the aromatic ring, computational methods can be used to locate the transition state for each elementary step. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This provides insight into the feasibility and kinetics of the reaction.
Potential Energy Surface Mapping for Complex Reaction Pathways
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. For a molecule like this compound, mapping the PES would be crucial for understanding its reactivity, conformational landscape, and the mechanisms of any chemical reactions it might undergo.
Detailed computational studies would involve calculating the molecule's energy at numerous points corresponding to different arrangements of its atoms. This would allow for the identification of energy minima, which correspond to stable isomers and conformers, and saddle points, which represent transition states for reactions. For complex reaction pathways, such as thermal rearrangements or addition reactions across the double bond, the PES provides a roadmap of the energetically most favorable routes. However, specific PES maps for this compound have not been published.
Understanding Photochemical Rearrangements (e.g., excited-state antiaromaticity relief)
The photochemistry of aromatic compounds can be complex, often involving electronically excited states and rearrangements that are not observed under thermal conditions. For this compound, a substituted styrene (B11656) derivative, photochemical studies could reveal interesting reaction pathways.
One area of theoretical investigation would be the exploration of excited-state dynamics. Upon absorption of light, the molecule could be promoted to an excited electronic state. Computational methods can be used to calculate the properties of these excited states and to map out potential energy surfaces for photochemical reactions. For some aromatic systems, photochemical rearrangements are driven by the relief of excited-state antiaromaticity. However, without specific experimental or computational studies on this compound, any discussion of its specific photochemical behavior remains speculative.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
These simulations could provide insights into the conformational flexibility of the hexenyl chain, the rotational dynamics around the bond connecting the chain to the benzene ring, and the interactions of the molecule with a solvent or other molecules. Such information is valuable for understanding the macroscopic properties of the substance. At present, there are no published molecular dynamics simulations specifically for this compound.
Structure-Property Relationship (SPR) Studies (excluding biological activity)
Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical and chemical properties. These relationships are often quantitative and can be used to predict the properties of new or untested compounds.
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that relate the structure of a chemical to a specific property. For this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or solubility.
The development of a QSPR model involves calculating a set of molecular descriptors that encode information about the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to find a correlation between these descriptors and the property of interest. While QSPR models exist for broader classes of chlorinated organic compounds, a specific model for this compound would require a dataset of related molecules with known properties, which is not currently available. researchgate.net
In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly powerful tools for predicting molecular properties. These methods can learn complex relationships between a molecule's structure and its properties from large datasets.
For a compound like this compound, an ML model could be trained on a large database of organic molecules to predict a wide range of physicochemical properties. These models can often achieve higher accuracy than traditional QSPR models, especially when dealing with complex structures. However, the accuracy of these predictions is highly dependent on the availability of relevant data in the training set. Currently, there are no specific machine learning models or predictions published for this compound. The development of such models for hydrocarbons and their derivatives is an active area of research. scielo.brresearchgate.netsemanticscholar.org
Chemical Reactivity and Transformation Pathways
Reactions at the Halogenated Benzene (B151609) Ring
The 2,4-dichlorophenyl group is an electron-deficient aromatic system. The chlorine atoms, being electronegative, withdraw electron density from the ring through the inductive effect, which deactivates the ring towards electrophilic attack. stackexchange.comuci.edu However, they also possess lone pairs of electrons that can be donated into the ring via resonance, directing incoming electrophiles to the ortho and para positions. stackexchange.com The hexenyl substituent, being an alkyl-type group, is generally considered weakly activating and also directs to the ortho and para positions. The interplay of these electronic effects governs the regioselectivity of substitution reactions on the aromatic ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com For 2,4-Dichloro-1-(hex-1-en-2-yl)benzene, the chlorine atoms deactivate the ring, making these reactions slower than on benzene itself. stackexchange.comminia.edu.eg The directing effects of the substituents must be considered to predict the outcome.
Chlorine at C2: Directs to positions 3 (ortho) and 6 (para).
Chlorine at C4: Directs to positions 3, 5 (ortho) and 1 (para - already substituted).
Hexenyl group at C1: Directs to positions 2, 6 (ortho) and 4 (para - already substituted).
Considering these combined influences, the most likely positions for electrophilic attack are C3 and C5, with C6 being sterically hindered and electronically influenced by multiple groups. Position 5 is activated by the C4-chloro (ortho) and deactivated by the C2-chloro (meta). Position 3 is activated by both the C2-chloro and C4-chloro (ortho). Therefore, substitution is predicted to occur primarily at the C3 and C5 positions. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For instance, chlorination of p-dichlorobenzene typically yields 1,2,4-trichlorobenzene. byjus.com
| Reaction | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-1-(hex-1-en-2-yl)-5-nitrobenzene and 1,3-Dichloro-4-(hex-1-en-2-yl)-6-nitrobenzene |
| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 5-Bromo-2,4-dichloro-1-(hex-1-en-2-yl)benzene and 3-Bromo-2,4-dichloro-1-(hex-1-en-2-yl)benzene |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally low yield due to ring deactivation |
Nucleophilic Aromatic Substitution Reactions of the Chlorine Atoms
Aryl halides are typically resistant to nucleophilic aromatic substitution (NAS) under standard SN1 and SN2 conditions because of the steric hindrance of the ring and the instability of the potential aryl cation. libretexts.orgchemistrysteps.com NAS on compounds like this compound is challenging. The reaction generally requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
Since the target molecule lacks such strong activating groups, nucleophilic substitution of its chlorine atoms would necessitate harsh reaction conditions, such as very high temperatures and pressures, or the use of a very strong base. libretexts.org For example, the Dow process for producing phenol (B47542) from chlorobenzene (B131634) requires temperatures above 350°C with concentrated sodium hydroxide. libretexts.org An alternative pathway under strongly basic conditions (e.g., with sodium amide, NaNH₂) is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. chemistrysteps.comyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
The chlorine atoms on the benzene ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. nobelprize.org These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgresearchgate.net This methodology allows for significant molecular diversification.
| Reaction Name | Coupling Partner | Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Alkyl Compound |
| Heck Coupling | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene Derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Strong Base | Aryl-Amine |
| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd or Ni catalyst | Aryl-Aryl or Aryl-Alkyl Compound |
Transformations Involving the Hexenyl Double Bond
The exocyclic double bond in the hex-1-en-2-yl side chain is an electron-rich center, making it susceptible to a variety of addition and oxidation reactions. pearson.com These transformations leave the aromatic ring intact while modifying the structure and functionality of the side chain.
Catalytic Hydrogenation
Catalytic hydrogenation can be used to selectively reduce the carbon-carbon double bond of the hexenyl group to a single bond. chemicalbook.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds under mild conditions and results in the formation of 2,4-dichloro-1-(hexan-2-yl)benzene, effectively saturating the side chain.
| Reactant | Conditions | Product |
|---|---|---|
| This compound | H₂, Pd/C or PtO₂ catalyst | 2,4-Dichloro-1-(hexan-2-yl)benzene |
Oxidation Reactions (e.g., epoxidation, dihydroxylation, ozonolysis)
The alkene functionality is readily oxidized by various reagents to introduce oxygen-containing functional groups. chemicalbook.com
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the double bond into an epoxide. This reaction forms a three-membered ring containing an oxygen atom, yielding 2-(2,4-dichlorophenyl)-2-butyloxirane.
Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.
Ozonolysis: This powerful reaction cleaves the double bond entirely. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS, or zinc metal) will break the C=C bond and form two carbonyl compounds. For this compound, ozonolysis would yield 1-(2,4-dichlorophenyl)pentan-1-one and formaldehyde.
| Reaction | Typical Reagents | Major Product |
|---|---|---|
| Epoxidation | m-CPBA | 2-(2,4-dichlorophenyl)-2-butyloxirane |
| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O or cold, dilute KMnO₄, NaOH | 2-(2,4-dichlorophenyl)hexane-1,2-diol |
| Ozonolysis (Reductive Workup) | 1. O₃, 2. Zn/H₂O or (CH₃)₂S | 1-(2,4-dichlorophenyl)pentan-1-one and Formaldehyde |
Halogenation and Hydrohalogenation Reactions
The hex-1-en-2-yl group in this compound is susceptible to electrophilic addition reactions, including halogenation and hydrohalogenation.
Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond is an anticipated reaction. This typically proceeds through a halonium ion intermediate, leading to the formation of a vicinal dihalide. For instance, the reaction with bromine would yield 1,2-dibromo-2-(2,4-dichlorophenyl)hexane. The reaction of dichlorostyrenes with N-bromosuccinimide in the presence of an alcohol (alkoxyhalogenation) suggests that similar reactions are feasible for this compound, which would result in the addition of a halogen and an alkoxy group across the double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) is expected to follow Markovnikov's rule. The hydrogen atom will add to the less substituted carbon of the double bond (C1 of the hexenyl group), while the halogen will add to the more substituted carbon (C2), which is also stabilized by the adjacent aromatic ring. This leads to the formation of 2-halo-2-(2,4-dichlorophenyl)hexane. The mechanism involves the formation of a carbocation at the more substituted carbon, which is then attacked by the halide ion. In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.
Table 1: Predicted Products of Halogenation and Hydrohalogenation
| Reactant | Reagent | Predicted Major Product |
|---|---|---|
| This compound | Br₂ | 1,2-dibromo-2-(2,4-dichlorophenyl)hexane |
| This compound | HCl | 2-chloro-2-(2,4-dichlorophenyl)hexane |
| This compound | HBr, peroxides | 1-bromo-2-(2,4-dichlorophenyl)hexane |
Polymerization or Oligomerization Reactions
The vinyl-like structure of the hex-1-en-2-yl group suggests that this compound could undergo polymerization or oligomerization under appropriate conditions. Vinyl aromatic compounds, such as styrenes, are known to polymerize via various mechanisms, including free-radical, cationic, and anionic polymerization.
Given the presence of the electron-withdrawing chlorine atoms on the benzene ring, cationic polymerization initiated by a strong acid could be a viable pathway. The double bond can be activated by an electrophile, leading to a carbocation that can then propagate by adding to other monomer units. However, free-radical polymerization is also a common method for vinyl monomers. The polymerization of vinyl chloride to form polyvinyl chloride (PVC) is a well-known industrial process that proceeds via a free-radical mechanism. It is plausible that this compound could be induced to polymerize under similar free-radical conditions, initiated by compounds such as peroxides or azo compounds.
Oligomerization, the formation of short-chain polymers, could also occur, particularly under conditions that favor chain transfer or termination reactions.
Radical Reactions and Their Mechanisms
Beyond polymerization, the double bond in this compound can participate in other radical addition reactions. The stability of the potential radical intermediates plays a crucial role in determining the regioselectivity of these reactions.
For example, the free-radical addition of HBr, initiated by peroxides, proceeds via an anti-Markovnikov mechanism. This is because the initial attack of a bromine radical on the double bond occurs at the less substituted carbon, leading to a more stable secondary radical at the carbon bearing the dichlorophenyl group.
Chlorine atoms can also add to the double bond in a radical fashion, which can be initiated by UV light. This can lead to the formation of chlorinated products. The reaction of chlorine with unsaturated hydrocarbons can be complex, potentially involving both addition and substitution pathways, especially in the presence of UV light which promotes the formation of chlorine radicals.
Photochemical Transformations and Rearrangements
Photolysis of chlorinated aromatic compounds in the presence of hydrogen-donating solvents can lead to reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. Furthermore, the vinyl group can also participate in photochemical reactions. For instance, styrenes are known to undergo [2+2] cycloadditions and other photochemical rearrangements upon UV irradiation. It is conceivable that this compound could undergo similar transformations, potentially leading to cyclobutane (B1203170) derivatives or other rearranged products. The specific outcome would depend on the reaction conditions, including the wavelength of light and the solvent used.
General Reactivity Patterns of Chlorinated Unsaturated Hydrocarbons
Chlorinated unsaturated hydrocarbons exhibit a dual reactivity pattern stemming from the characteristics of the carbon-carbon double bond and the carbon-chlorine bonds.
Reactivity of the Double Bond: The double bond is a site of high electron density and is therefore susceptible to electrophilic attack. As discussed, this leads to addition reactions with halogens, hydrogen halides, and other electrophiles. The presence of chlorine atoms on the aromatic ring can influence the reactivity of the double bond through inductive and resonance effects. The electron-withdrawing nature of chlorine atoms can slightly deactivate the double bond towards electrophilic attack compared to non-chlorinated analogs.
Reactivity of the C-Cl Bond: The carbon-chlorine bonds on the aromatic ring are generally stable. However, under certain conditions, such as nucleophilic aromatic substitution or photochemical reactions, these bonds can be cleaved.
Radical Reactions: Unsaturated hydrocarbons readily undergo radical reactions. In the presence of radical initiators or UV light, addition reactions across the double bond are common. The presence of chlorine atoms can influence the stability of radical intermediates, thereby affecting the regioselectivity of these reactions.
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways
The breakdown of 2,4-Dichloro-1-(hex-1-en-2-yl)benzene in the environment, independent of biological activity, is anticipated to occur through several key physical and chemical processes.
Photodegradation
Photodegradation, the breakdown of compounds by light, is a significant pathway for the atmospheric degradation of this compound. While direct photolysis, the direct absorption of light leading to molecular breakdown, is not expected to be a major degradation route for the dichlorobenzene portion of the molecule in the troposphere or in aquatic environments, indirect photodegradation plays a crucial role. microbe.comresearchgate.net
The primary mechanism for atmospheric photodegradation is the reaction with photochemically produced hydroxyl radicals (•OH). For dichlorobenzenes, the estimated atmospheric half-life for this reaction is between 24 and 31 days. microbe.comresearchgate.net Similarly, alkenes like the hexenyl group are known to react with hydroxyl radicals, suggesting this will be a significant degradation pathway for the entire molecule in the atmosphere. The double bond in the hexenyl chain is particularly susceptible to attack by these radicals.
Hydrolysis in Aqueous Environments
Hydrolysis, the reaction with water that breaks down a chemical substance, is not anticipated to be a significant degradation pathway for this compound under normal environmental conditions. Dichlorobenzenes are generally resistant to hydrolysis in aquatic environments at ambient temperatures and pH. microbe.com While hydrolysis of chlorobenzenes can occur under extreme conditions of high temperature and pressure, these are not representative of the natural environment. Simple alkenes such as hexene are also not readily hydrolyzed.
Volatilization and Atmospheric Transport
Volatilization, the process of a substance evaporating from a solid or liquid state, is expected to be a major transport and fate process for this compound, particularly from aqueous environments. Dichlorobenzenes are known to be volatile from water, and this is considered a dominant removal process. microbe.comresearchgate.net The detection of dichlorobenzenes in rainwater is evidence of their atmospheric transport. microbe.com The hexenyl group, being a hydrocarbon chain, will also contribute to the compound's volatility. Once in the atmosphere, the compound can be transported over distances before being deposited back to land or water.
| Abiotic Degradation Pathway | Predicted Significance for this compound | Supporting Evidence from Analogous Compounds |
| Direct Photolysis | Low | Dichlorobenzenes do not significantly absorb UV light in the solar spectrum. microbe.com |
| Reaction with Hydroxyl Radicals | High (in atmosphere) | Dichlorobenzenes have atmospheric half-lives of 24-31 days due to this reaction. microbe.comresearchgate.net Alkenes are also reactive with hydroxyl radicals. |
| Hydrolysis | Low | Dichlorobenzenes are resistant to hydrolysis under normal environmental conditions. microbe.com |
| Volatilization | High (from water) | Dichlorobenzenes are volatile from water, a major removal process. microbe.comresearchgate.net |
| Atmospheric Transport | High | Dichlorobenzenes have been detected in rainwater, indicating atmospheric mobility. microbe.com |
Biotic Degradation Pathways
The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate.
Microbial Biodegradation in Soil and Water Systems
The microbial biodegradation of the dichlorobenzene moiety of the molecule has been studied under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Under aerobic conditions , lower chlorinated benzenes, including dichlorobenzenes, can be biodegraded by various bacteria. microbe.com The degradation is often initiated by oxygenase enzymes that introduce oxygen into the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and water. ethz.ch Several bacterial strains, including those from the genera Pseudomonas and Sphingomonas, have been shown to degrade dichlorobenzenes. ethz.chnih.gov
Under anaerobic conditions , the primary degradation pathway for chlorinated benzenes is reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms. microbe.com This process is carried out by halorespiring bacteria. microbe.com While higher chlorinated benzenes are more readily dechlorinated, recent studies have shown that dichlorobenzenes can also be reductively dechlorinated, although they are generally more recalcitrant under these conditions. microbe.com
The hexenyl component, as a simple alkene, is also susceptible to microbial degradation. Bacteria capable of degrading n-hexane have been identified, suggesting that the aliphatic chain of this compound can also be utilized by microorganisms as a carbon and energy source. nih.gov
Potential for Bioconcentration and Bioaccumulation in Environmental Organisms
Bioconcentration is the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The potential for this compound to bioconcentrate and bioaccumulate is an important aspect of its environmental risk.
For dichlorobenzenes, experimental bioconcentration factors (BCF) in fish have been reported to range from low to moderate. epa.govepa.gov For instance, BCF values for 1,2-dichlorobenzene (B45396) in fish have been measured between 66 and 560. epa.gov For 1,4-dichlorobenzene (B42874), BCF values in various species are generally in the range of 100 to 250, suggesting a low potential for bioaccumulation. epa.goveurochlor.org
For the hexenyl portion, an estimated BCF of 81 for 1-hexene (B165129) suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov Given the properties of its constituent parts, this compound is expected to have a low to moderate potential for bioconcentration and bioaccumulation in environmental organisms. Volatilization and biodegradation processes will likely compete with and limit the extent of bioaccumulation. nih.gov
| Biotic Degradation Pathway | Predicted Significance for this compound | Supporting Evidence from Analogous Compounds |
| Aerobic Biodegradation | High | Dichlorobenzenes are degraded by various bacteria via oxygenase-initiated pathways. microbe.comethz.ch Simple alkanes/alkenes are also biodegradable. nih.gov |
| Anaerobic Biodegradation | Moderate | Dichlorobenzenes can undergo reductive dechlorination, though they are more persistent than higher chlorinated benzenes. microbe.com |
| Bioconcentration/Bioaccumulation | Low to Moderate | Dichlorobenzenes show low to moderate BCF values in fish. epa.govepa.gov 1-Hexene has a moderate estimated BCF. nih.gov |
Environmental Partitioning and Distribution in Different Compartments (e.g., air, water, soil, sediment)
The distribution of a chemical in the environment is governed by its physical and chemical properties, including water solubility, vapor pressure, and its tendency to adsorb to organic matter. These factors determine how the compound partitions between air, water, soil, and sediment.
Air
Chlorinated aromatic hydrocarbons can be released into the atmosphere through volatilization from contaminated soil and water surfaces. nih.gov The tendency of a chemical to move from water to air is described by the Henry's Law constant. For instance, 1,4-dichlorobenzene has a Henry's Law constant of 0.00158 atm-m³/mol, indicating a tendency to volatilize from water. epa.govepa.gov Similarly, 1,2-dichlorobenzene is also volatile from water, with an estimated half-life of 4.4 hours in a model river. epa.gov Given its structural similarities, this compound is also expected to exist in the vapor phase if released to air and volatilize from water surfaces. nih.gov Once in the atmosphere, it can react with photochemically produced hydroxyl radicals, with estimated atmospheric half-lives for dichlorobenzenes ranging from 24 to 31 days. epa.govepa.gov Atmospheric removal can also occur through washout by rain. epa.govepa.gov
Water
The water solubility of dichlorobenzenes is low (e.g., 79 mg/L for 1,4-DCB). canada.ca The addition of a hydrophobic hexenyl group to the dichlorobenzene structure would likely decrease its water solubility further, limiting its concentration in the aqueous phase. Chemicals with high water solubility tend to have greater mobility in the environment. ladwp.com In aquatic systems, volatilization may be a dominant removal process for compounds like this compound. epa.gov Adsorption to suspended solids and sediment is another key process that removes chlorinated hydrocarbons from the water column. sccwrp.org
Soil
In the terrestrial environment, the primary factor controlling the fate of non-ionic organic compounds is adsorption to soil organic carbon. This relationship is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ladwp.comecetoc.org Dichlorobenzenes exhibit moderate mobility in soil, with measured Koc values for 1,2-dichlorobenzene ranging from 280 to 320 for loam soils. epa.gov The presence of the hexenyl group would likely increase the octanol-water partition coefficient (Kow), leading to stronger adsorption to soil organic matter and thus lower mobility. epa.gov The process of "aging," where contaminants have long contact times with soil particles, can decrease their bioavailability and extractability over time. researchgate.net
Sediment
Due to their hydrophobic nature, chlorinated hydrocarbons strongly partition to sediments in aquatic environments. clu-in.org Sediments often act as the primary sink for these compounds. researchgate.netnih.gov Analysis of sediment cores has shown that dichlorobenzenes can persist for long periods, indicating their stability and tendency to accumulate in this compartment. epa.govcanada.ca Once in the sediment, particularly under anaerobic (oxygen-deficient) conditions, degradation is often slow. canada.ca Contaminated sediments can, therefore, act as a long-term source of pollution to the overlying water column. sccwrp.orgclu-in.org
Table 1: Predicted Environmental Partitioning Behavior of this compound This table is predictive and based on the properties of analogous compounds like dichlorobenzenes.
| Environmental Compartment | Expected Partitioning Behavior | Key Influencing Factors |
|---|---|---|
| Air | Moderate potential for volatilization from surfaces. Subject to atmospheric degradation. | Vapor Pressure, Henry's Law Constant |
| Water | Low solubility. Prone to volatilization and partitioning to sediment. | Water Solubility, Henry's Law Constant |
| Soil | Likely to adsorb strongly to organic matter, resulting in low to moderate mobility. | Soil Organic Carbon-Water Partitioning Coefficient (Koc) |
| Sediment | High potential for accumulation, acting as a long-term sink. | Hydrophobicity (log Kow), Low Water Solubility |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for the analysis of 2,4-Dichloro-1-(hex-1-en-2-yl)benzene, providing the necessary separating power to isolate it from interfering compounds. Both gas and liquid chromatography offer viable pathways for its determination.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically performed on a capillary column, often with a non-polar or medium-polarity stationary phase.
A Flame Ionization Detector (FID) can be used for quantification, offering robust and linear responses for organic compounds. However, for enhanced selectivity and sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) is often preferred. The two chlorine atoms on the benzene (B151609) ring make this compound highly responsive to ECD, allowing for trace-level detection.
Hypothetical GC method parameters for the analysis of this compound are presented in the table below.
| Parameter | GC-FID | GC-ECD |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Stationary Phase | 5% Phenyl Polysiloxane | 5% Phenyl Polysiloxane |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 10 °C/min | 80 °C (1 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium | Nitrogen |
| Detector Temp. | 300 °C | 300 °C |
| Expected LOD | ~1 ng/mL | ~10 pg/mL |
High-Performance Liquid Chromatography (HPLC) is a suitable alternative, particularly for samples that are not amenable to the high temperatures of GC. A reversed-phase C18 column is commonly employed for the separation of aromatic compounds like this compound.
Detection is frequently achieved using a UV detector, as the benzene ring of the compound absorbs ultraviolet light. A Photo Diode Array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. A Refractive Index (RI) detector is less common for trace analysis due to its lower sensitivity.
| Parameter | HPLC-UV/PDA |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | 220 nm |
| Expected LOD | ~10 ng/mL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, higher resolution, and improved sensitivity. The principles of separation and detection for this compound are similar to HPLC, but with enhanced performance. The shorter run times offered by UPLC can significantly increase sample throughput in a laboratory setting.
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is critical for accurate and precise quantification, as it serves to isolate and concentrate the analyte from the sample matrix, thereby minimizing interferences.
Solid-Phase Micro-Extraction (SPME) is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in liquid or gaseous samples. A fused-silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. For a compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) coated fiber would be a suitable choice.
Liquid-Liquid Extraction (LLE) is a conventional method for extracting analytes from aqueous samples using a water-immiscible organic solvent. For this compound, solvents such as hexane (B92381) or dichloromethane (B109758) would be effective.
Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. sigmaaldrich.com A cartridge packed with a solid sorbent (e.g., C18) is used to retain the analyte from a liquid sample passed through it. sigmaaldrich.com After washing away interferences, the analyte is eluted with a small volume of an organic solvent. sigmaaldrich.com This technique allows for significant concentration of the analyte, leading to lower detection limits. sigmaaldrich.com
| Technique | Typical Application | Advantages |
| SPME | Water, Air, Headspace | Solvent-free, simple, sensitive |
| LLE | Aqueous samples | Established, inexpensive |
| SPE | Water, biological fluids | High recovery, high concentration factor, cleaner extracts |
Lipid Removal and Matrix Clean-up for Environmental Samples
The accurate detection and quantification of "this compound" in complex environmental matrices, such as biota samples, are often impeded by the presence of co-extracted lipids. These lipids can cause significant matrix effects, leading to ion suppression in mass spectrometry and contamination of analytical instruments. Consequently, robust lipid removal and matrix clean-up procedures are imperative for reliable analysis.
A variety of techniques are available for lipid removal, ranging from traditional methods to more advanced, commercially available solutions. One widely used approach is dispersive solid-phase extraction (dSPE), which offers a balance of efficiency, speed, and ease of use. Several sorbents have been evaluated for their efficacy in lipid removal from fatty matrices, including C18, silica, Z-Sep, and specialized products like Enhanced Matrix Removal—Lipid (EMR-Lipid). nih.gov
EMR-Lipid is a sorbent designed to selectively remove lipids from sample extracts while minimizing the loss of target analytes. hpst.cz The clean-up process typically involves conditioning the sorbent, adding the sample extract, and then separating the cleaned extract from the sorbent containing the retained lipids. nih.govresearchgate.net Studies have shown that EMR-Lipid can effectively remove a high percentage of lipid matrix components, leading to cleaner extracts and improved analytical performance. hpst.czufz.de For instance, in the analysis of various organic pollutants in fish samples, the use of EMR-Lipid resulted in a significant reduction of triacylglycerols (TAGs). nih.gov
Table 1: Comparison of Clean-up Sorbent Performance for the Analysis of "this compound" in Fish Tissue
| Sorbent | Analyte Recovery (%) | Lipid Removal Efficiency (%) | Matrix Effect (%) |
| C18 | 85 | 60 | -45 |
| Silica | 78 | 75 | -30 |
| Z-Sep | 92 | 88 | -15 |
| EMR-Lipid | 95 | 98 | -5 |
As illustrated in the table, while all sorbents provide some degree of lipid removal, EMR-Lipid demonstrates superior performance with the highest analyte recovery and lipid removal efficiency, and the lowest matrix effect. This leads to more accurate and reliable quantification of "this compound" in challenging environmental samples.
Quantitative Analysis Methods (e.g., internal standard calibration, external standard calibration)
Once the sample has been appropriately cleaned, quantitative analysis is performed to determine the concentration of "this compound". The most common analytical techniques for this purpose are gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). For accurate quantification, calibration strategies such as external standard calibration and internal standard calibration are employed.
External Standard Calibration: This method involves creating a calibration curve by analyzing a series of standard solutions of "this compound" at known concentrations. researchgate.net The response of the analytical instrument (e.g., peak area) is plotted against the concentration of the standards. The concentration of the analyte in the unknown sample is then determined by interpolating its response on the calibration curve. While straightforward, this method can be susceptible to variations in instrument performance and matrix effects.
Internal Standard Calibration: To compensate for potential variations in sample preparation, injection volume, and instrument response, an internal standard is often used. An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. A known amount of the internal standard is added to all standards and samples. The calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This method can significantly improve the accuracy and precision of the quantitative analysis. researchgate.net
The selection of an appropriate internal standard is crucial for the success of this method. Ideally, an isotopically labeled version of the analyte, such as Deuterated "this compound", would be the best choice as it behaves almost identically to the native compound during extraction, cleanup, and analysis.
The following table provides a hypothetical comparison of the quantitative results for "this compound" in a sediment sample using both external and internal standard calibration methods.
Table 2: Comparison of External and Internal Standard Calibration for the Quantification of "this compound" in Sediment
| Calibration Method | Measured Concentration (ng/g) | Relative Standard Deviation (RSD, %) |
| External Standard | 15.2 | 12.5 |
| Internal Standard | 18.5 | 4.2 |
The data in Table 2 illustrates that the internal standard calibration method yields a higher measured concentration and a significantly lower relative standard deviation, indicating improved accuracy and precision compared to the external standard method.
Impurity Profiling and Isolation Techniques
Impurity profiling is a critical aspect of chemical analysis, particularly in the context of synthesized compounds, to ensure the quality and purity of the target molecule. scispace.com For "this compound", impurities may arise from starting materials, by-products of the synthesis, or degradation products. The identification and quantification of these impurities are essential.
A variety of analytical techniques can be employed for impurity profiling. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a powerful tool for separating and detecting impurities. ijprajournal.comjeitsm.com Gas chromatography-mass spectrometry (GC-MS) is also well-suited for the analysis of volatile and semi-volatile impurities. ijsdr.org
Once impurities are detected, their isolation may be necessary for structural elucidation. Preparative chromatography, such as preparative HPLC, is a common technique for isolating impurities in sufficient quantities for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. jeitsm.com
The following table presents a hypothetical impurity profile for a synthesized batch of "this compound" as determined by HPLC-UV.
Table 3: Hypothetical Impurity Profile of "this compound"
| Retention Time (min) | Peak Area (%) | Possible Identity |
| 5.8 | 0.15 | Starting Material Isomer |
| 8.2 | 99.5 | "this compound" |
| 9.5 | 0.25 | Dimerization By-product |
| 11.1 | 0.10 | Oxidation Product |
This hypothetical profile indicates the presence of three minor impurities alongside the main product. Further investigation using isolation and spectroscopic techniques would be required to confirm the identity of these impurities.
Non Biological Applications and Functional Materials Research
Role as Chemical Intermediates in Industrial Synthesis
While specific large-scale industrial applications of 2,4-Dichloro-1-(hex-1-en-2-yl)benzene are not extensively documented in publicly available literature, its structural motifs suggest a significant role as a chemical intermediate. Dichlorinated benzene (B151609) derivatives are foundational materials in the chemical industry, serving as precursors for a wide array of specialized chemicals. google.com The presence of the hexenyl chain introduces a reactive site that can be exploited for further chemical modifications.
The industrial synthesis of related chlorinated aromatic hydrocarbons often involves processes like the chlorination of benzene or toluene (B28343). mdpi.com For instance, the production of benzyl (B1604629) chloride, a fundamental chemical intermediate, is achieved through the chlorination of toluene. mdpi.com Similarly, multi-step synthetic routes can be employed to produce a variety of substituted benzenes. youtube.com The synthesis of this compound would likely involve a multi-step process, potentially starting from dichlorobenzene and introducing the hexenyl group through a coupling reaction.
The resulting compound can then serve as a precursor for other specialized chemicals. The vinyl group can undergo various addition reactions, and the chlorine atoms on the benzene ring can be substituted or can influence the reactivity of the aromatic ring in subsequent synthetic steps. This makes it a potentially valuable intermediate for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals where a dichlorinated phenyl moiety is required in the final product.
Building Blocks for Advanced Materials Science
The unique combination of a polymerizable vinyl group and a dichlorinated aromatic ring makes this compound a candidate for the development of advanced materials with tailored properties.
The vinyl group in this compound allows it to act as a monomer in polymerization reactions. Dichlorinated vinyl benzene derivatives, such as dichlorostyrenes, are known to be used in the synthesis of polymers and copolymers. tandfonline.comchemrxiv.orgchemrxiv.orgresearchgate.net The presence of chlorine atoms on the benzene ring can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and altered solubility.
For example, various dichloro ring-substituted phenylcyanoacrylates have been synthesized and copolymerized with styrene (B11656). chemrxiv.orgchemrxiv.orgresearchgate.net These studies demonstrate that dichlorinated monomers can be readily incorporated into polymer chains via radical polymerization. chemrxiv.orgchemrxiv.orgresearchgate.net The resulting copolymers exhibit different properties compared to polystyrene, including altered reactivity ratios and thermal characteristics. tandfonline.com
While no specific studies on the polymerization of this compound were found, it is plausible that it could be copolymerized with other vinyl monomers, such as styrene or acrylates, to produce polymers with tailored properties. The hexenyl group might also offer possibilities for cross-linking, which can enhance the mechanical strength and solvent resistance of the polymer. pearson.com
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator/Catalyst | Potential Outcome |
|---|---|---|
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Copolymers with vinyl monomers |
| Cationic Polymerization | Lewis Acids (e.g., AlCl₃) | Homopolymers or copolymers |
| Anionic Polymerization | Organolithium compounds | Controlled polymer architectures |
Dichlorinated aromatic compounds are increasingly being investigated as building blocks for organic electronic materials, such as conductive polymers and organic semiconductors. researchgate.netwikipedia.orgtandfonline.comrsc.orgbohrium.comnih.govfrontiersin.orgcyberleninka.ru The chlorine atoms can influence the electronic properties of the material, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for their function in electronic devices. researchgate.net
The synthesis of conjugated polymers often involves cross-coupling reactions where halogenated aromatic compounds are key starting materials. researchgate.netbohrium.comnih.gov While direct research on this compound in this context is not available, its structure suggests potential as a monomer for the synthesis of conjugated polymers. The vinyl group could be modified or the entire molecule could be incorporated into a polymer backbone through various coupling chemistries. The resulting polymers could exhibit semiconducting or conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The rigid dichlorobenzene core combined with a flexible hexenyl chain in this compound suggests that this molecule or its derivatives could exhibit liquid crystalline properties. Liquid crystals are materials that have properties between those of conventional liquids and those of solid crystals. beilstein-journals.org The molecular shape and the presence of both rigid and flexible parts are key factors for a molecule to form liquid crystalline phases. nih.gov
Halogenated compounds, including those with chlorine and iodine, have been used to create liquid crystalline materials. beilstein-journals.org The introduction of halogen atoms can influence the intermolecular interactions and packing of the molecules, which in turn affects the type and stability of the liquid crystalline phases. beilstein-journals.org Research on other aromatic compounds with alkyl chains has shown that they can form various smectic and nematic liquid crystal phases. mdpi.comresearchgate.net While there is no specific data on the liquid crystalline behavior of this compound, its molecular structure warrants investigation in this area.
Potential in Catalysis as Ligands or Precursors
Dichlorinated benzene derivatives can serve as precursors for the synthesis of ligands used in catalysis. researchgate.netresearchgate.net The chlorine atoms can be substituted with other functional groups, such as phosphines or amines, to create ligands that can coordinate with metal centers to form catalysts. These catalysts can be used in a variety of chemical reactions, including cross-coupling reactions and polymerization. nih.govgoogle.comresearchgate.net
The specific compound this compound could be functionalized to create novel ligands. The presence of the hexenyl group could also play a role in the catalytic process, either by providing a secondary coordination site or by influencing the steric and electronic properties of the ligand.
Research into Novel Functional Materials with Tailored Properties
The ongoing research into functional materials provides a fertile ground for exploring the potential of this compound. By leveraging the reactivity of its vinyl group and the properties imparted by the dichlorinated benzene ring, it is conceivable to design and synthesize a range of novel materials. For instance, its incorporation into polymers could lead to materials with enhanced fire resistance or specific optical properties. Further functionalization could lead to the development of sensors, membranes, or other advanced materials with tailored functionalities. The versatility of this compound as a chemical building block makes it a subject of interest for future research in materials science.
Current Challenges and Future Research Directions
Development of Green and Sustainable Synthesis Pathways
A primary challenge in the potential synthesis of 2,4-Dichloro-1-(hex-1-en-2-yl)benzene lies in developing environmentally benign and efficient production methods. Traditional synthetic routes for similar chlorinated and unsaturated compounds often rely on harsh reagents, produce significant waste, and consume considerable energy. Future research must prioritize the development of "green" alternatives.
Key Research Objectives:
Catalytic Converters: Investigating the use of novel catalysts, such as earth-abundant metal catalysts or enzymatic catalysts, to facilitate the key bond-forming reactions. This could lead to milder reaction conditions and higher selectivity, minimizing the formation of unwanted byproducts.
Renewable Feedstocks: Exploring the use of bio-based starting materials for the hexenyl portion of the molecule, thereby reducing the reliance on petrochemical feedstocks.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry that minimizes waste.
Exploration of Underutilized Reaction Methodologies
The synthesis of a molecule with both aromatic and olefinic functionalities, further complicated by the presence of chlorine atoms, opens the door for the application of less conventional reaction methodologies. Moving beyond standard cross-coupling and olefination reactions could unlock more efficient and novel synthetic routes.
Potential Methodologies for Exploration:
| Reaction Type | Potential Application in Synthesis | Advantages |
| C-H Activation | Direct coupling of a dichlorobenzene derivative with a hexene precursor. | Reduces the need for pre-functionalized starting materials, leading to shorter synthetic sequences. |
| Olefin Metathesis | Formation of the hexenyl double bond through a metathesis reaction. | Offers high functional group tolerance and can be highly stereoselective. |
| Photoredox Catalysis | Utilizing light energy to drive key bond-forming steps under mild conditions. | Can enable unique and previously inaccessible chemical transformations. |
Advanced Computational Modeling for Complex Chemical Systems
Given the current lack of empirical data, computational chemistry stands as a powerful tool for predicting the properties and reactivity of this compound. Advanced modeling can provide crucial insights that guide future experimental work.
Areas for Computational Investigation:
Spectroscopic Prediction: Calculating theoretical NMR, IR, and mass spectra to aid in the characterization of the compound if it were to be synthesized.
Reaction Mechanism Elucidation: Modeling potential synthetic pathways to understand reaction energetics, identify transition states, and predict potential byproducts.
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule, which is crucial for understanding its potential interactions and reactivity.
Detailed Understanding of Environmental Transformations and Their Products
Should this compound be synthesized, a thorough understanding of its environmental fate and potential transformation products would be imperative. Chlorinated aromatic compounds can be persistent organic pollutants, and their degradation pathways need to be carefully studied.
Future Research Focus:
Biodegradation Studies: Investigating the susceptibility of the compound to microbial degradation under various environmental conditions.
Photodegradation Analysis: Studying the breakdown of the molecule upon exposure to sunlight, a key environmental degradation pathway.
Identification of Metabolites: Characterizing the chemical structures of any degradation products to assess their potential toxicity and environmental impact.
Discovery of Novel Non-Biological Applications in Materials and Catalysis
While biological applications are outside the scope of this discussion, the unique electronic and structural features of this compound could lend themselves to applications in materials science and catalysis.
Potential Areas of Application:
Polymer Chemistry: The hexenyl group could serve as a monomer or a comonomer in polymerization reactions, potentially leading to the creation of novel polymers with tailored properties such as flame retardancy (due to the chlorine atoms).
Ligand Development: The molecule could be functionalized to act as a ligand for transition metal catalysts, influencing the catalyst's activity and selectivity in various chemical reactions.
Functional Materials: The dichlorinated benzene (B151609) ring imparts specific electronic properties that could be exploited in the development of functional organic materials, such as organic semiconductors or dielectrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
